N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide
CAS No.: 1421457-34-2
Cat. No.: VC4493674
Molecular Formula: C16H12F3N5O
Molecular Weight: 347.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421457-34-2 |
|---|---|
| Molecular Formula | C16H12F3N5O |
| Molecular Weight | 347.301 |
| IUPAC Name | N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C16H12F3N5O/c1-10-20-6-7-24(10)15-21-8-13(9-22-15)23-14(25)11-2-4-12(5-3-11)16(17,18)19/h2-9H,1H3,(H,23,25) |
| Standard InChI Key | NHVRIFCTCLLUNM-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Synthesis and Preparation
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide would likely involve several steps:
-
Imidazole-Pyrimidine Coupling: This involves linking the imidazole and pyrimidine rings, potentially through a nucleophilic substitution reaction.
-
Benzamide Formation: The benzamide moiety can be formed by reacting a benzoyl chloride with an amine.
-
Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced via various methods, including the use of trifluoromethylating agents.
Potential Applications
-
Pharmaceuticals: Compounds with similar structures are often explored for their biological activity, including potential roles as kinase inhibitors or other therapeutic agents.
-
Organic Synthesis: The compound's complex structure makes it a candidate for studying advanced organic synthesis techniques.
Research Findings
While specific research findings on N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide are not available, related compounds have shown promise in various biological assays. For example, benzamides with heteroaryl substituents have been investigated for their kinase inhibitory activity .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:
| Compound | Molecular Weight | Molecular Formula | Potential Application |
|---|---|---|---|
| Related Benzamides | Varies | CxHyNzOw | Kinase Inhibition |
| Imidazole-Pyrimidine Derivatives | Varies | CxHyNz | Pharmaceutical Research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume